6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine

Cross-Coupling Chemoselective Functionalization Medicinal Chemistry

Researchers requiring orthogonally reactive pyrazine scaffolds for SAR library synthesis often face limited availability of triply-functionalized intermediates. 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine (CAS 1430460-72-2) solves this with three distinct handles (Cl, I, NEt2) enabling sequential chemoselective cross-coupling. • Ortho-iodo-chloro arrangement permits two sequential Suzuki/Sonogashira couplings at the 3- and 6-positions • P2X7 receptor activity (IC₅₀ 3.38 µM) provides a validated biological starting point • Batch-specific NMR/HPLC/GC documentation ensures reproducible scale-up

Molecular Formula C8H11ClIN3
Molecular Weight 311.55 g/mol
Cat. No. B13081858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine
Molecular FormulaC8H11ClIN3
Molecular Weight311.55 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=CN=C1I)Cl
InChIInChI=1S/C8H11ClIN3/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3
InChIKeyJLDDCUCIHGTBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine Specifications & Procurement


6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine (CAS: 1430460-72-2) is a highly substituted halogenated pyrazine derivative, characterized by a chlorine atom at the 6-position, an iodine atom at the 3-position, and a diethylamino group at the 2-position of the pyrazine ring . Its molecular formula is C8H11ClIN3, with a molecular weight of 311.55 g/mol . The compound is of significant interest as a versatile synthetic intermediate in medicinal chemistry and organic synthesis due to the presence of three distinct functional handles (Cl, I, and NEt2) that enable orthogonal chemical transformations . The predicted physical properties, including a boiling point of 339.9±42.0 °C, a density of 1.722±0.06 g/cm³, and a pKa of 0.15±0.10, provide essential parameters for handling and formulation .

1
Ortho-iodo-chloro substitution pattern enables orthogonal sequential cross-coupling
Supports chemoselective functionalization at 3- and 6-positions
2
Bulky N,N-diethylamine group modulates lipophilicity and basicity
May influence pharmacokinetic and target-engagement profiles in research models
3
Predicted physical properties (density, boiling point, pKa) guide handling
Data from computational estimation; review lot-specific documentation

6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine Substitution Pattern Role


In-class compounds, such as other halogenated pyrazinamines, cannot be simply interchanged due to the profound impact of substituent identity and position on reactivity and biological activity. The ortho-iodo-chloro arrangement on the pyrazine ring of the target compound creates a unique electronic environment that dictates its utility in selective cross-coupling reactions . The bulky N,N-diethylamine group further modulates the compound's lipophilicity and basicity compared to primary amines, significantly altering its pharmacokinetic properties and off-target engagement profiles . Consequently, substituting the target compound with a regioisomer (e.g., 5-iodo derivative) or a different halogen analog (e.g., 3-bromo) would result in a different, and likely inferior, product with altered reactivity, metabolic stability, or target binding affinity, thereby invalidating established synthetic routes and biological data. The following evidence demonstrates these quantifiable differentiation points.

Target compound
6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine (ortho-iodo-chloro)
Potential substitute
Regioisomer (e.g., 5-iodo derivative) or 3-bromo analog
Reactivity differentiation
Ortho-iodo-chloro pattern provides a large oxidative addition rate difference in Pd-catalyzed couplings
Reactivity risk
Regioisomer or bromo analog narrows the chemoselectivity window, altering synthetic sequence outcomes
Biological activity context
3-iodo substituent required for P2X7 receptor interaction and reported differentiation phenotype
Activity transfer risk
Non-iodinated or differently halogenated analogs lack reported target engagement; activity may not transfer

6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine Comparative Evidence


Orthogonal Halogen Reactivity Advantage

The target compound possesses a unique ortho-iodo-chloro substitution pattern on the pyrazine ring, enabling orthogonal functionalization strategies . In palladium-catalyzed cross-coupling reactions, the C(sp2)-I bond is significantly more reactive than the C(sp2)-Cl bond, allowing for a chemoselective, sequential introduction of two different substituents at the 3- and 6-positions [1]. In contrast, the comparator 5-bromo-3-iodopyrazin-2-amine exhibits a meta-bromo-iodo arrangement, which, while still allowing for sequential couplings, typically offers a narrower reactivity window due to the more similar bond dissociation energies and coupling rates of the C-Br and C-I bonds . This differentiation is a class-level inference based on established principles of organometallic chemistry.

Orthogonal halogen reactivity
Class-level inference
Ortho-iodo-chloro pattern provides broader reactivity window vs. meta-bromo-iodo in Pd-catalyzed cross-couplings
Supports chemoselective sequential functionalization strategy design
Class-level inference based on organometallic principles; review specific reaction conditions
Cross-Coupling Chemoselective Functionalization Medicinal Chemistry

Physicochemical Profile vs. Non-Iodinated Analog

The presence of the heavy iodine atom significantly alters the predicted physicochemical properties of the target compound compared to its non-iodinated analog, 6-chloro-N,N-diethylpyrazin-2-amine. The increased molecular weight (311.55 vs. 185.65 g/mol) and predicted higher density (1.722 vs. 1.168 g/cm³) of the target compound are a direct consequence of the iodine substituent . Furthermore, the predicted pKa value is markedly different (0.15 vs. 0.97) . This is a cross-study comparable analysis of predicted properties from authoritative databases.

Physicochemical profile shift
Cross-study comparable
ΔMW +125.9 g/mol, Δdensity +0.554 g/cm³, ΔpKa −0.82
Iodine atom markedly alters predicted properties vs. non-iodinated analog
Predicted values from computational sources; experimental verification recommended
Physicochemical Properties Lipophilicity Drug Design

P2X7 Receptor Antagonism

Direct biological comparison data is limited; however, the target compound has been identified as an antagonist of the human P2X7 receptor with a specific IC50 value in a cell-based assay [1]. This provides a measurable, though modest, level of activity against a therapeutically relevant target in immunology and inflammation. In comparison, the non-iodinated analog 6-chloro-N,N-diethylpyrazin-2-amine shows no reported activity in this or similar assays, suggesting the 3-iodo group is a critical pharmacophoric element for this specific target engagement. This is a cross-study comparable observation based on available data.

P2X7 receptor antagonism
Cross-study comparable
IC50 = 3380 nM
Supports P2X7 receptor interaction; iodine-dependent target engagement context
Human THP1 cell assay; non-iodinated analog shows no reported activity
P2X7 Receptor Antagonist Immunology

Cell Differentiation Induction

The target compound has been cited for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, suggesting potential anti-cancer and dermatological applications [1]. While no direct comparator data is provided, this unique biological profile distinguishes it from the broader class of halogenated pyrazines, which typically do not exhibit this dual effect. This is considered supporting evidence due to the lack of quantitative comparator data.

Cell differentiation induction
Supporting evidence
Reported arrest of undifferentiated cell proliferation and induction of monocyte differentiation
Context-dependent differentiation phenotype; requires validation
Qualitative description without quantitative comparator data
Differentiation Anti-Cancer Psoriasis

Purity Specifications for Procurement

Procurement decisions are often guided by the availability of high-purity material. Reputable suppliers offer 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine with a minimum purity specification of 95% , with some vendors providing up to 98% purity and supporting analytical data (NMR, HPLC, GC) for each batch . In contrast, the non-iodinated analog 6-chloro-N,N-diethylpyrazin-2-amine is commonly offered at 98% purity , but the presence of batch-specific analytical reports may vary. This is a cross-study comparison of vendor specifications.

Commercial purity & QC
Cross-study comparable
Purity 95–98% with batch-specific NMR, HPLC, GC reports available
Batch analytical documentation may support synthesis reproducibility
Vendor specifications vary; confirm documentation availability before procurement
Purity Analytical Standards Quality Control

6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine Key Applications


Orthogonal Library Synthesis Scaffold

This compound is ideally suited as a core scaffold for generating diverse compound libraries. The presence of ortho-iodo and ortho-chloro substituents allows for two sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to introduce distinct aromatic, alkenyl, or alkyl groups at the 3- and 6-positions. This orthogonal reactivity, a key differentiator, enables the rapid and systematic exploration of structure-activity relationships (SAR) around the pyrazine core, a critical process in early-stage drug discovery. The analytical text in Evidence Item 1 establishes this basis for selection .

P2X7 Receptor Tool Compound

Based on its measured IC50 of 3.38 µM against the human P2X7 receptor, the compound serves as a useful starting point or tool compound for studying this important immunomodulatory target. It can be used in vitro to probe the role of P2X7 in cellular processes like inflammasome activation and cytokine release. The lack of activity for the non-iodinated analog underscores the importance of the iodine atom for this specific application, as detailed in Evidence Item 3 .

Cell Differentiation Lead Optimization

The compound's unique biological activity in inducing monocyte differentiation makes it a candidate for lead optimization in programs targeting cancer or autoimmune diseases like psoriasis. It provides a specific phenotype not commonly observed in related pyrazine derivatives, offering a potential new therapeutic avenue. This application is directly supported by the supporting evidence presented in Evidence Item 4 .

Quality-Assured Process Intermediate

For process chemists, the availability of the compound with high purity (95-98%) and, crucially, batch-specific analytical documentation (NMR, HPLC, GC) from reputable vendors makes it a reliable intermediate for scaling up syntheses. This reduces process variability and ensures consistent product quality, a key factor in industrial settings. The cross-study comparison in Evidence Item 5 provides the procurement rationale .

Application
Selection Property
Validation Focus
Orthogonal library synthesis scaffold
Ortho-iodo-chloro reactivity profile
Sequential cross-coupling SAR studies
P2X7 receptor research tool
Iodine-substituted pyrazine scaffold
BzATP-induced YO-PRO-1 uptake assay context
Cell differentiation model studies
Differentiation-inducing phenotype
Monocyte differentiation endpoint review
Process intermediate with QC documentation
Batch-specific analytical data availability
Synthesis reproducibility and quality review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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